molecular formula C16H22N2O B3857297 1-[5-(2,5-dimethylphenoxy)pentyl]-1H-imidazole

1-[5-(2,5-dimethylphenoxy)pentyl]-1H-imidazole

Cat. No. B3857297
M. Wt: 258.36 g/mol
InChI Key: APBHFMBWFNWTEH-UHFFFAOYSA-N
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Description

1-[5-(2,5-dimethylphenoxy)pentyl]-1H-imidazole, commonly known as DMHP, is a synthetic cannabinoid that belongs to the family of indole-3-carboxamides. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. DMHP has gained significant interest in the scientific community due to its potential therapeutic applications in various medical conditions, including pain, inflammation, and neurological disorders.

Mechanism of Action

DMHP exerts its effects by binding to the CB1 and CB2 receptors, which are widely distributed throughout the body. CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are primarily expressed in the immune system. Activation of these receptors by DMHP results in the modulation of various physiological processes, including pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
DMHP has been shown to possess a wide range of biochemical and physiological effects. It has been found to reduce pain and inflammation by modulating the release of pro-inflammatory cytokines and inhibiting the activity of cyclooxygenase-2 (COX-2) enzymes. DMHP has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

DMHP has several advantages for lab experiments. It is a potent agonist of the CB1 and CB2 receptors, making it an ideal tool for studying the endocannabinoid system. Additionally, DMHP is highly selective for these receptors, which minimizes off-target effects. However, DMHP has some limitations for lab experiments. It is a synthetic compound, which may limit its relevance to natural cannabinoids. Additionally, DMHP has not been extensively studied in vivo, which limits its potential applications in preclinical research.

Future Directions

There are several future directions for DMHP research. One potential direction is to further investigate its potential therapeutic applications in various medical conditions, including pain, inflammation, and neurological disorders. Additionally, future studies could focus on the development of novel DMHP derivatives with improved pharmacological properties. Finally, more research is needed to understand the long-term effects of DMHP on the endocannabinoid system and its potential for abuse and addiction.

Scientific Research Applications

DMHP has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to possess analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of chronic pain and inflammation. Additionally, DMHP has been found to exhibit neuroprotective effects, making it a potential treatment option for neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.

properties

IUPAC Name

1-[5-(2,5-dimethylphenoxy)pentyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-14-6-7-15(2)16(12-14)19-11-5-3-4-9-18-10-8-17-13-18/h6-8,10,12-13H,3-5,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBHFMBWFNWTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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